molecular formula C16H27NO B14263288 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine CAS No. 188829-29-0

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine

Cat. No.: B14263288
CAS No.: 188829-29-0
M. Wt: 249.39 g/mol
InChI Key: KMRREVLIJXTRPF-UHFFFAOYSA-N
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Description

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine is a hydroxamic acid derivative characterized by a hexan-1-amine backbone substituted with a 4-butylphenyl group at the 6-position and an N-hydroxy moiety.

Properties

CAS No.

188829-29-0

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-[6-(4-butylphenyl)hexyl]hydroxylamine

InChI

InChI=1S/C16H27NO/c1-2-3-8-15-10-12-16(13-11-15)9-6-4-5-7-14-17-18/h10-13,17-18H,2-9,14H2,1H3

InChI Key

KMRREVLIJXTRPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CCCCCCNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenyl and hexan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine, differing in substituents or functional groups:

Compound Name Molecular Formula Key Features Biological/Physical Properties Reference
1-(4-Butylphenyl)hexan-1-amine C₁₆H₂₇N Simple amine; lacks N-hydroxy group Higher lipophilicity; potential CNS activity due to amine group
N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine C₁₈H₃₁NO Phenoxy group with 2,4-dimethyl substituents; N-butyl chain Increased steric hindrance; altered solubility profile
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine C₂₃H₃₁NO Benzylamine group; 4-phenylbutoxy substituent Enhanced aromatic interactions; possible antimicrobial activity
Thiazolidinone derivatives (C1-C6) Varies 4-Butylphenyl + thiazolidinone core Non-mutagenic; diverse bioactivities (antiviral, anticonvulsant)

Key Structural Differences and Implications

N-Hydroxy vs. This modification may also enhance metal-chelating properties, relevant in enzyme inhibition (e.g., histone deacetylases) .

Substituent Effects on the Aromatic Ring: The 4-butylphenyl group in the target compound provides moderate lipophilicity, whereas analogs like N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine () feature electron-donating methyl groups, which may alter π-π stacking interactions and bioavailability .

Synthetic Challenges:

  • highlights dehydrosulfurization methods for synthesizing chlorophenyl-oxadiazin-amines. While the target compound lacks sulfur, similar optimization strategies (e.g., protecting group chemistry) may apply to its synthesis due to the sensitive N-hydroxy group .

Physicochemical and Computational Insights

  • Force Field Predictions (): The GAFF-LCFF force field accurately predicts phase transitions in liquid crystals with 4-butylphenyl groups. This suggests that computational modeling could predict the target compound’s mesophase behavior, though its N-hydroxy group may introduce hydrogen bonding, complicating simulations .

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